molecular formula C₃¹³C₅H₁₂N₄O₅ B1158571 Levovirin -13C5

Levovirin -13C5

Cat. No.: B1158571
M. Wt: 249.17
Attention: For research use only. Not for human or veterinary use.
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Description

Levovirin -13C5 (C₈H₁₂N₄O₅ with five ¹³C substitutions) is a stable isotope-labeled analog of Levovirin, the L-isomer of ribavirin. Levovirin itself is a guanosine nucleoside analog developed for hepatitis C virus (HCV) treatment, distinguished by its immunomodulatory activity without ribavirin-associated hemolytic anemia . The ¹³C5 labeling enables precise tracking of its absorption, distribution, metabolism, and excretion (ADME) in pharmacokinetic (PK) and pharmacodynamic (PD) studies. It is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify Levovirin in biological matrices, ensuring analytical accuracy by distinguishing it from endogenous compounds .

Properties

Molecular Formula

C₃¹³C₅H₁₂N₄O₅

Molecular Weight

249.17

Synonyms

1-β-L-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C5;  ICN 17261-13C5;  L-Ribavirin-13C5; 

Origin of Product

United States

Comparison with Similar Compounds

Ribavirin-13C5

  • Structural Relationship : Ribavirin (the D-isomer) is the parent compound of Levovirin. Both share the same molecular formula but differ in stereochemistry at the ribose moiety .
  • Applications: Ribavirin-13C5, like Levovirin-13C5, serves as an isotopic internal standard.
  • Research Findings : Levovirin demonstrates enhanced Th1 cytokine modulation compared to ribavirin, with improved safety in preclinical models. The ¹³C5 labeling allows direct comparison of their metabolic fates .

[13C5]-β-dG and [13C5]-xylo-dG

  • Structural Differences: These are ¹³C-labeled deoxyguanosine analogs ([13C5]-β-dG: β-D-deoxyribose; [13C5]-xylo-dG: xylo-configuration sugar) .
  • Applications : Used in nuclear magnetic resonance (NMR) studies to investigate DNA replication and repair mechanisms, unlike Levovirin-13C5, which focuses on antiviral activity .
  • Synthesis : Synthesized via multi-step reactions (e.g., [13C10–15N2]-thymidine derivatization), achieving 30% yields, compared to Levovirin-13C5’s commercial availability as a pre-made standard .

Pteroyl-[13C5]glutamic Acid (Pte[13C5]Glu)

  • Structural Differences : A ¹³C5-labeled folate vitamer with a pterin ring system, distinct from Levovirin’s nucleoside structure .
  • Applications : Used in LC-MS for quantifying folate metabolism in clinical samples, highlighting the versatility of ¹³C5 labels in diverse biochemical pathways .

Pharmacokinetic and Analytical Comparisons

Parameter Levovirin -13C5 Ribavirin-13C5 [13C5]-β-dG
Molecular Formula C₈¹³C₅H₁₂N₄O₅ C₈¹³C₅H₁₂N₄O₅ C₁₀¹³C₅H₁₃N₅O₄
Primary Use Antiviral PK/PD studies Antiviral PK/PD studies DNA replication studies
Detection Method LC-MS LC-MS NMR
Key Advantage No RBC accumulation; Th1 modulation Parent compound comparison Direct DNA incorporation tracking
Commercial Source TRC (L379002) TRC (R41*) Custom synthesis

Q & A

Q. How can researchers adapt this compound protocols for emerging RNA viruses?

  • Methodological Answer :
  • Viral homology mapping : Align target polymerase sequences to identify conserved binding sites compatible with Levovirin’s structure .
  • Dynamic dosing : Adjust concentrations based on viral load metrics (e.g., qRT-PCR cycle thresholds) to maintain therapeutic efficacy .

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